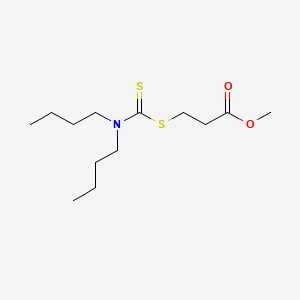
Methyl 3-(((dibutylamino)thioxomethyl)thio)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(((dibutylamino)thioxomethyl)thio)propanoate is a chemical compound with the molecular formula C13H25NO2S2 and a molecular weight of 291.47 g/mol . It is known for its unique structure, which includes a dibutylamino group and a thioxomethylthio group attached to a propanoate backbone.
Vorbereitungsmethoden
The synthesis of Methyl 3-(((dibutylamino)thioxomethyl)thio)propanoate typically involves the reaction of dibutylamine with a thioxomethylating agent, followed by esterification with methyl propanoate. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained .
Analyse Chemischer Reaktionen
Methyl 3-(((dibutylamino)thioxomethyl)thio)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioxomethylthio group to a thiol group.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(((dibutylamino)thioxomethyl)thio)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-(((dibutylamino)thioxomethyl)thio)propanoate involves its interaction with molecular targets such as enzymes and receptors. The dibutylamino group can form hydrogen bonds and electrostatic interactions, while the thioxomethylthio group can participate in redox reactions. These interactions can modulate the activity of target proteins and pathways .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(((dibutylamino)thioxomethyl)thio)propanoate can be compared with similar compounds such as:
Methyl 3-(diethylamino)propionate: This compound has a similar structure but with diethylamino instead of dibutylamino, leading to different chemical properties and reactivity.
Methyl 3-(dimethylamino)propionate: Another similar compound with dimethylamino, which affects its solubility and interaction with biological molecules. The uniqueness of this compound lies in its specific functional groups, which provide distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
32750-89-3 |
|---|---|
Molekularformel |
C13H25NO2S2 |
Molekulargewicht |
291.5 g/mol |
IUPAC-Name |
methyl 3-(dibutylcarbamothioylsulfanyl)propanoate |
InChI |
InChI=1S/C13H25NO2S2/c1-4-6-9-14(10-7-5-2)13(17)18-11-8-12(15)16-3/h4-11H2,1-3H3 |
InChI-Schlüssel |
HOZLJOUMYIBQLE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C(=S)SCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


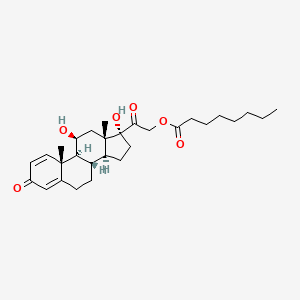
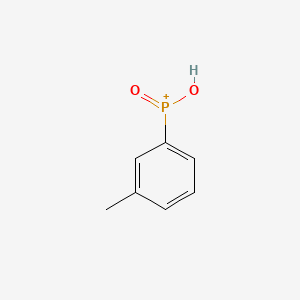
![1-Methoxybicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B12667750.png)
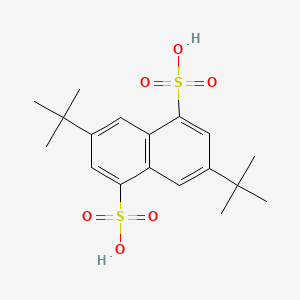
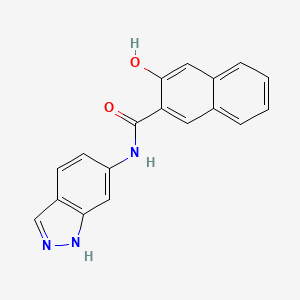
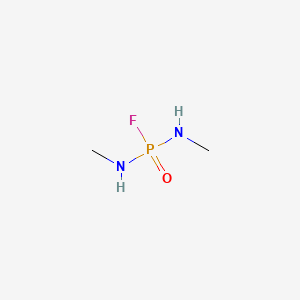
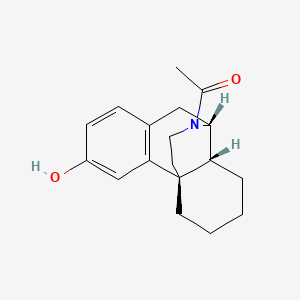
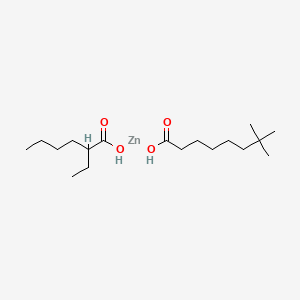
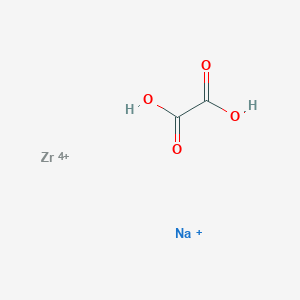
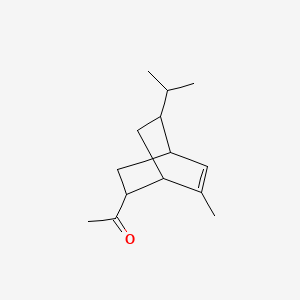
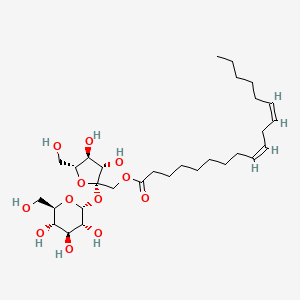
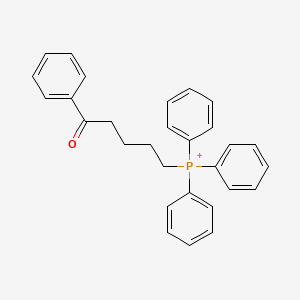

![2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid](/img/structure/B12667834.png)
